molecular formula C19H25FN4OS B2464588 (3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1448121-91-2

(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No. B2464588
CAS RN: 1448121-91-2
M. Wt: 376.49
InChI Key: UBHRVINJAFSKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H25FN4OS and its molecular weight is 376.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds structurally related to the chemical of interest, reveals their potential as novel antipsychotic agents. These compounds, characterized by their ability to reduce spontaneous locomotion in mice without causing ataxia, do not interact with dopamine receptors, distinguishing them from currently available antipsychotic drugs. Their pharmacological evaluation indicated that certain structural modifications, such as the presence of methyl groups and a 3-chloro substituent on the phenyl ring, enhanced activity. These findings suggest a unique mechanism of action for these compounds, potentially offering new therapeutic options for antipsychotic treatment without the dopaminergic side effects associated with current treatments (Wise et al., 1987).

Central Nervous System Depressants

Another study on novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones uncovered their central nervous system (CNS) depressant activity, with certain compounds displaying potential antipsychotic effects. The research highlighted compounds with significant activity against pentylenetetrazole-induced convulsions and identified others as potent CNS depressants, suggesting their utility in exploring new treatments for CNS disorders (Butler, Wise, & Dewald, 1984).

Synthesis and Biological Activity Screening

The synthesis and biological activity screening of fluoro-substituted pyrazolyl benzoxazoles, which share a similar fluorophenyl component with the compound of interest, demonstrate the potential for these compounds in medicinal chemistry. These compounds were synthesized and evaluated for their biological activities, underscoring the importance of structural analysis in the development of new pharmacological agents (Jadhav, Nikumbh, & Karale, 2015).

Generation of Structurally Diverse Libraries

Research involving the use of dimethylamino and thiophenyl components for generating structurally diverse compound libraries showcases the versatility of these molecular frameworks. These studies provide insights into the development of novel compounds with potential applications in drug discovery and chemical biology (Roman, 2013).

properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4OS/c1-22(2)12-16-13-26-10-4-9-24(16)19(25)18-11-17(21-23(18)3)14-5-7-15(20)8-6-14/h5-8,11,16H,4,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHRVINJAFSKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCSCC3CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.